Methyl 3-(azidomethyl)benzoate Methyl 3-(azidomethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14422786
InChI: InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-3-7(5-8)6-11-12-10/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Methyl 3-(azidomethyl)benzoate

CAS No.:

Cat. No.: VC14422786

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(azidomethyl)benzoate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name methyl 3-(azidomethyl)benzoate
Standard InChI InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-3-7(5-8)6-11-12-10/h2-5H,6H2,1H3
Standard InChI Key GODLXLJGPJGHMO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC(=C1)CN=[N+]=[N-]

Introduction

Structural and Chemical Properties of Methyl 3-(Azidomethyl)benzoate

Methyl 3-(azidomethyl)benzoate belongs to the class of benzoate esters with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . The azidomethyl group (-CH₂N₃) at the meta position introduces significant reactivity, particularly in cycloaddition reactions. Key physicochemical parameters are summarized below:

PropertyValue
CAS Number180863-54-1
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
Exact Mass191.069 Da
Topological Polar Surface Area76.05 Ų
LogP (Octanol-Water)1.74

Synthetic Routes and Methodological Insights

Analogy to Cyanomethyl Derivatives

While direct synthesis protocols for methyl 3-(azidomethyl)benzoate are sparsely documented, analogous pathways for related compounds provide a foundational framework. For instance, CN105130846A details the synthesis of methyl 3-(cyanomethyl)benzoate, which involves:

  • Acylation: Reaction of m-toluic acid with thionyl chloride to form m-toluoyl chloride .

  • Chlorination: Treatment with liquid chlorine to yield m-chloromethylbenzoyl chloride .

  • Esterification: Methanol-mediated esterification to produce methyl m-chloromethylbenzoate .

  • Cyanidation: Substitution of chloride with cyanide using sodium cyanide .

Adapting this route, the azidomethyl derivative could be synthesized by replacing sodium cyanide with sodium azide (NaN₃) in the final step. This nucleophilic substitution would leverage the chloride intermediate’s reactivity, yielding the desired azide .

Optimization Challenges

Key challenges in this adaptation include:

  • Reaction Temperature: Azide substitutions typically require controlled conditions (40–60°C) to avoid explosive side reactions.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) may enhance NaN₃ solubility and reaction efficiency.

  • Byproduct Management: HCl gas generated during substitution necessitates scrubbing systems, as noted in the patent’s handling of SO₂ and HCl .

Functional Group Reactivity and Applications

Click Chemistry Applications

The azidomethyl group enables participation in CuAAC reactions, forming stable 1,2,3-triazole linkages with alkynes. This reactivity is pivotal in:

  • Bioconjugation: Labeling biomolecules (e.g., proteins, DNA) for diagnostic assays.

  • Polymer Crosslinking: Creating hydrogels with tunable mechanical properties .

Pharmaceutical Intermediates

Methyl 3-(azidomethyl)benzoate may serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). For example, nitration of methyl benzoate derivatives (as demonstrated in RSC Education’s nitration protocol) highlights the regioselectivity of electrophilic substitutions on aromatic esters . Introducing azide groups could facilitate further functionalization via reduction to amines or photolytic decomposition.

Future Research Directions

  • Thermal Stability Studies: Differential scanning calorimetry (DSC) to assess decomposition thresholds.

  • Solubility Profiling: Systematic evaluation in common organic solvents (e.g., ethanol, acetone).

  • Biological Activity Screening: Investigating antimicrobial or anticancer potential in vitro.

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